molecular formula C10H19FO B14181801 2-Fluoro-2-octyloxirane CAS No. 848137-86-0

2-Fluoro-2-octyloxirane

Cat. No.: B14181801
CAS No.: 848137-86-0
M. Wt: 174.26 g/mol
InChI Key: WRJJBWJXQPMASU-UHFFFAOYSA-N
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Description

2-Fluoro-2-octyloxirane is an organic compound with the molecular formula C10H19FO. It is a fluorinated epoxide, which means it contains a three-membered ring with an oxygen atom and a fluorine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-octyloxirane typically involves the reaction of 2-octanol with a fluorinating agent. One common method is the reaction of 2-octanol with diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-octyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-2-octyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-octyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions. Molecular targets and pathways involved include interactions with nucleophilic sites in biomolecules and catalytic processes in organic synthesis .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Properties

CAS No.

848137-86-0

Molecular Formula

C10H19FO

Molecular Weight

174.26 g/mol

IUPAC Name

2-fluoro-2-octyloxirane

InChI

InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-10(11)9-12-10/h2-9H2,1H3

InChI Key

WRJJBWJXQPMASU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(CO1)F

Origin of Product

United States

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